molecular formula C18H19N5O3 B6981524 3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid

3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid

Cat. No.: B6981524
M. Wt: 353.4 g/mol
InChI Key: HXPCVHSHOBZVCZ-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid is a complex organic compound featuring a pyridine ring, a pyrazolo[3,4-b]pyridine moiety, and a carboxylic acid group. This compound is of interest due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name

3-pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-10-14(9-13-11(2)22-23(3)16(13)20-10)17(24)21-15(18(25)26)8-12-4-6-19-7-5-12/h4-7,9,15H,8H2,1-3H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPCVHSHOBZVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=NN(C2=N1)C)C)C(=O)NC(CC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The pyrazolo[3,4-b]pyridine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an inert atmosphere.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Hydroxyl derivatives of the carboxylic acid.

  • Substitution: Substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Its derivatives are being explored for therapeutic applications, such as kinase inhibitors.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact mechanism would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.

  • Pyridine derivatives: Compounds containing the pyridine ring are structurally similar and may have overlapping properties.

Uniqueness: 3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid is unique due to its specific substitution pattern and the presence of both pyridine and pyrazolo[3,4-b]pyridine moieties, which contribute to its distinct biological and chemical properties.

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